Butyl 2-(morpholin-2-yl)acetate is an organic compound characterized by the molecular formula . This compound is a derivative of morpholine, a heterocyclic amine, and butyl acetate, an ester. It is primarily recognized for its potential applications in various fields, including chemistry and pharmacology.
The compound can be synthesized through the esterification of 2-(morpholin-2-yl)acetic acid with butanol, typically facilitated by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The synthesis can be optimized for industrial production through continuous flow processes and advanced purification techniques.
Butyl 2-(morpholin-2-yl)acetate belongs to the class of organic compounds known as esters. Its structure features a morpholine ring, which contributes to its biological activity, making it of interest in medicinal chemistry.
The primary method for synthesizing butyl 2-(morpholin-2-yl)acetate involves:
In industrial settings, automated reactors may be used to enhance efficiency and yield. Techniques such as chromatography can improve the quality and consistency of the final product.
Butyl 2-(morpholin-2-yl)acetate has a complex molecular structure that includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 201.26 g/mol |
IUPAC Name | Butan-2-yl 2-morpholin-2-ylacetate |
InChI | InChI=1S/C10H19NO3/c1-3-8(2)14-10(12)6-9-7-11-4-5-13-9/h8-9,11H,3-7H2,1-2H3 |
InChI Key | OVKAKKSFDPGBRJ-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)OC(=O)CC1CNCCO1 |
Butyl 2-(morpholin-2-yl)acetate can participate in several chemical reactions:
Common reagents and conditions include:
The mechanism of action for butyl 2-(morpholin-2-yl)acetate involves its hydrolysis to release morpholine, which can interact with various biological targets such as enzymes or receptors. The specific pathways depend on its application context, particularly in drug discovery and development.
Butyl 2-(morpholin-2-yl)acetate is typically a colorless liquid with a characteristic odor. Its boiling point and melting point are not widely documented in the available literature.
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and pharmaceutical formulations.
Butyl 2-(morpholin-2-yl)acetate has several scientific uses:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3